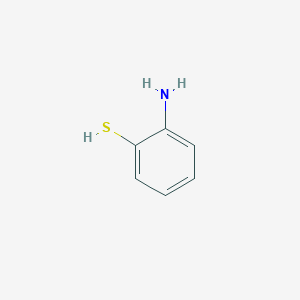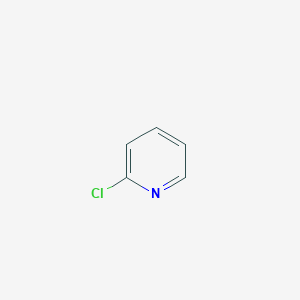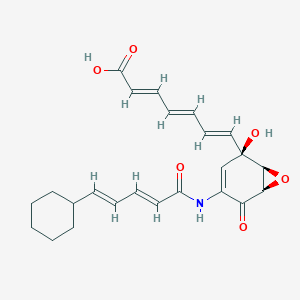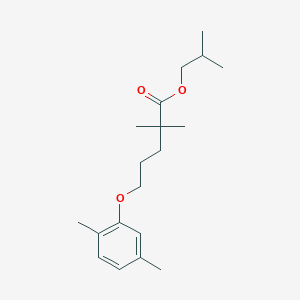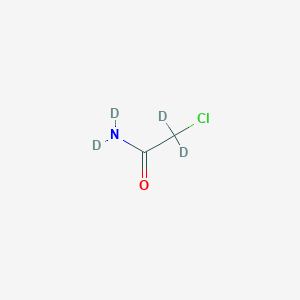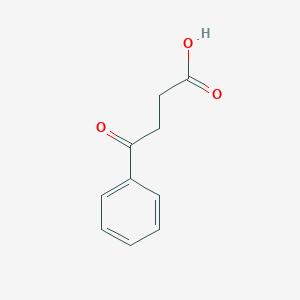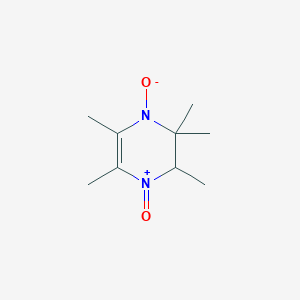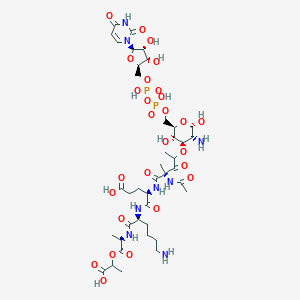
Udp-maglal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Udp-glucuronic acid: Mg2+ glucuronosyltransferase (UDP-Maglal) is an important enzyme that is responsible for catalyzing the transfer of glucuronic acid from UDP-glucuronic acid to various endogenous and exogenous substrates. UDP-Maglal plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds.
Mécanisme D'action
Udp-maglal catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to various endogenous and exogenous substrates. The transfer of glucuronic acid to these substrates results in the formation of glucuronides, which are more water-soluble and easily excreted from the body. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants.
Effets Biochimiques Et Physiologiques
Udp-maglal has a wide range of biochemical and physiological effects. It plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants. Udp-maglal has been implicated in the development of various diseases, including cancer, liver disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Udp-maglal has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized enzyme with a known mechanism of action. This makes it easier to study in the laboratory. Another advantage is that it plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds, making it an important target for drug development. However, one limitation is that Udp-maglal is difficult to purify, which can make it challenging to study in the laboratory.
Orientations Futures
There are several future directions for research on Udp-maglal. One direction is to further elucidate the role of Udp-maglal in the metabolism and detoxification of xenobiotics and endogenous compounds. Another direction is to investigate the role of Udp-maglal in the development of various diseases, including cancer, liver disease, and diabetes. Additionally, future research could focus on developing drugs that target Udp-maglal for the treatment of various diseases.
Méthodes De Synthèse
Udp-maglal is synthesized in the liver and other tissues by a series of enzymatic reactions. The synthesis of Udp-maglal involves the conversion of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase. UDP-glucuronic acid is then transferred to Mg2+ by UDP-glucuronosyltransferase to form Udp-maglal.
Applications De Recherche Scientifique
Udp-maglal has been extensively studied in various scientific research fields. It has been shown to play a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants. Udp-maglal has been implicated in the development of various diseases, including cancer, liver disease, and diabetes.
Propriétés
Numéro CAS |
144483-60-3 |
|---|---|
Nom du produit |
Udp-maglal |
Formule moléculaire |
C40H64N8O27P2 |
Poids moléculaire |
1150.9 g/mol |
Nom IUPAC |
(4R)-4-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2R)-1-(1-carboxyethoxy)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H64N8O27P2/c1-16(36(61)72-18(3)35(59)60)43-32(57)20(8-6-7-12-41)44-33(58)21(9-10-25(51)52)45-38(63)40(5,47-19(4)49)31(56)17(2)71-30-26(42)37(62)74-23(28(30)54)15-70-77(67,68)75-76(65,66)69-14-22-27(53)29(55)34(73-22)48-13-11-24(50)46-39(48)64/h11,13,16-18,20-23,26-30,34,37,53-55,62H,6-10,12,14-15,41-42H2,1-5H3,(H,43,57)(H,44,58)(H,45,63)(H,47,49)(H,51,52)(H,59,60)(H,65,66)(H,67,68)(H,46,50,64)/t16-,17?,18?,20+,21-,22-,23-,26-,27-,28-,29-,30-,34-,37+,40-/m1/s1 |
Clé InChI |
GFGPEHFGVYXGBT-JGPAWFIQSA-N |
SMILES isomérique |
C[C@H](C(=O)OC(C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
SMILES canonique |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
Synonymes |
UDP-MAGLAL UDP-MurNAc-Ala-Glu-Lys-Ala-lactate UDP-N-acetylmuramyl-Ala-Glu-Lys-Ala-lactate UDP-N-acetylmuramyl-alanyl-glutamyl-lysyl-alanyl-lactate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
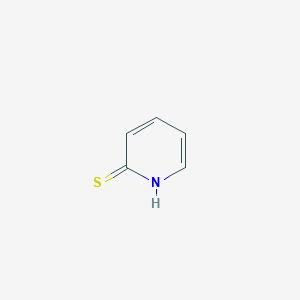
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

